molecular formula C12H6Cl4 B12395846 2,2',5,5'-Tetrachlorobiphenyl-3,4,6-d3

2,2',5,5'-Tetrachlorobiphenyl-3,4,6-d3

Cat. No.: B12395846
M. Wt: 295.0 g/mol
InChI Key: HCWZEPKLWVAEOV-UXHGNOADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2’,5,5’-Tetrachlorobiphenyl-3,4,6-d3 is a polychlorinated biphenyl (PCB) compound. It is a biphenyl molecule in which the hydrogens at the 2 and 5 positions of each benzene ring are replaced by chlorines. This compound is often used as a reference material in various scientific studies due to its stability and well-defined properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,5,5’-Tetrachlorobiphenyl-3,4,6-d3 typically involves the chlorination of biphenyl compounds under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction conditions, including temperature and solvent, are carefully controlled to ensure the selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of 2,2’,5,5’-Tetrachlorobiphenyl-3,4,6-d3 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to achieve high yields and purity. The final product is purified through techniques such as distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,2’,5,5’-Tetrachlorobiphenyl-3,4,6-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’,5,5’-Tetrachlorobiphenyl-3,4,6-d3 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 2,2’,5,5’-Tetrachlorobiphenyl-3,4,6-d3 involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2,2’,5,5’-Tetrachlorobiphenyl-3,4,6-d3 can be compared with other polychlorinated biphenyls (PCBs) such as:

These comparisons highlight the unique properties of 2,2’,5,5’-Tetrachlorobiphenyl-3,4,6-d3, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C12H6Cl4

Molecular Weight

295.0 g/mol

IUPAC Name

1,4-dichloro-2,3,5-trideuterio-6-(2,5-dichlorophenyl)benzene

InChI

InChI=1S/C12H6Cl4/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6H/i1D,3D,5D

InChI Key

HCWZEPKLWVAEOV-UXHGNOADSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Cl)[2H])C2=C(C=CC(=C2)Cl)Cl)Cl)[2H]

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C(C=CC(=C2)Cl)Cl)Cl

Origin of Product

United States

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